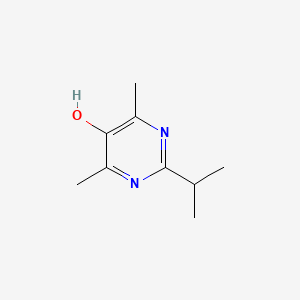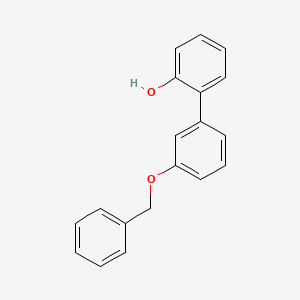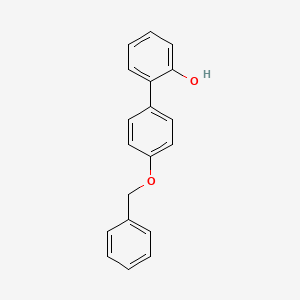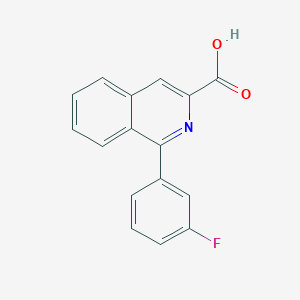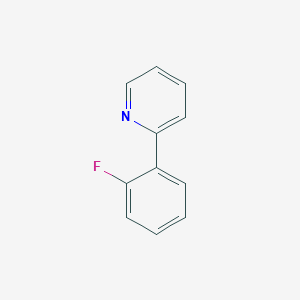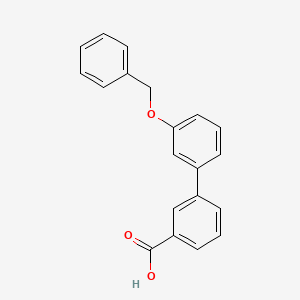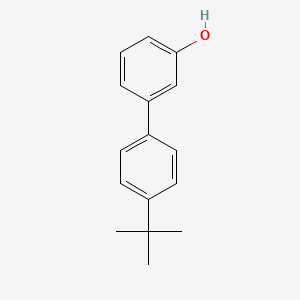
SARS-CoV-2-IN-32
Overview
Description
SARS-CoV-2-IN-32 is a novel compound designed to inhibit the activity of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound has shown promise in preclinical studies for its potential to interfere with the virus’s replication process, making it a candidate for further development as a therapeutic agent.
Mechanism of Action
Target of Action
It’s known that sars-cov-2 interacts with human angiotensin-converting enzyme 2 (hace2) on bronchiolar and alveolar epithelial cells . This interaction triggers host inflammatory pathways leading to pathophysiological changes .
Mode of Action
The interaction of sars-cov-2 with its targets typically results in alterations in the host cell physiology .
Biochemical Pathways
SARS-CoV-2 affects several biochemical pathways. For instance, it mediates the activation of MAPK signaling pathways that trigger alterations in the platelet transcriptome and proteome, and platelet hyperreactivity, which may contribute to COVID-19 pathophysiology . Additionally, SARS-CoV-2 infection can lead to metabolic reprogramming in human airway epithelial cells promoting increased glucose uptake and increased oxidative stress .
Pharmacokinetics
For instance, Remdesivir, a SARS-CoV-2 replication inhibitor, exhibits linear pharmacokinetics following single-dose intravenous administration .
Result of Action
The effects of sars-cov-2 infection include triggering a strong immune response, which may be exacerbated by a cytokine storm syndrome . It also induces thrombogenesis and may trigger multi-organ injury .
Action Environment
Environmental factors can influence the action, efficacy, and stability of SARS-CoV-2-IN-32. For instance, SARS-CoV-2 is highly stable at 4°C, but sensitive to heat . Moreover, the virus’s ability to infect asymptomatic individuals has made it challenging to control its spread .
Biochemical Analysis
Biochemical Properties
1H-Pyrazol-5-ol, 4,4’-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-] plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to exhibit radical scavenging activity, which is indicative of its antioxidant properties . It interacts with enzymes involved in oxidative stress pathways, thereby reducing the levels of reactive oxygen species in cells. Additionally, it has been found to interact with proteins involved in cell cycle regulation, leading to its potential anticancer effects .
Cellular Effects
The effects of 1H-Pyrazol-5-ol, 4,4’-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-] on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating p53-mediated pathways . Furthermore, it affects cellular metabolism by interacting with key metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels .
Molecular Mechanism
At the molecular level, 1H-Pyrazol-5-ol, 4,4’-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-] exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits enzymes involved in the production of reactive oxygen species, thereby exerting its antioxidant effects . Additionally, it activates apoptotic pathways by binding to and modulating the activity of proteins involved in cell death regulation . Changes in gene expression are also observed, with upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 1H-Pyrazol-5-ol, 4,4’-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-] over time have been studied in laboratory settings. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function have been noted, with sustained antioxidant and anticancer activities observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1H-Pyrazol-5-ol, 4,4’-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-] vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anticancer activities without noticeable toxic effects . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been identified, with optimal dosages providing therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
1H-Pyrazol-5-ol, 4,4’-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-] is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress and apoptosis pathways . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in key metabolic intermediates . These interactions contribute to its overall biochemical and therapeutic properties .
Transport and Distribution
The transport and distribution of 1H-Pyrazol-5-ol, 4,4’-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-] within cells and tissues are facilitated by specific transporters and binding proteins . The compound is efficiently taken up by cells and accumulates in specific tissues, such as the liver and kidneys . Its localization and accumulation are influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of 1H-Pyrazol-5-ol, 4,4’-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-] plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its antioxidant and apoptotic effects . Targeting signals and post-translational modifications direct the compound to these specific compartments, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-32 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the core structure of the compound.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to improve yield and reduce costs. This may involve:
Scaling Up Reactions: Adjusting reaction conditions to handle larger volumes.
Continuous Flow Chemistry: Using continuous flow reactors to improve efficiency and consistency.
Automation: Implementing automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-32 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of the core structure, each with different functional groups that may enhance or modify the compound’s activity.
Scientific Research Applications
SARS-CoV-2-IN-32 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
Comparison with Similar Compounds
Similar Compounds
Remdesivir: Another antiviral compound that targets the viral RNA polymerase.
Favipiravir: Inhibits viral RNA-dependent RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors used in combination to treat viral infections.
Uniqueness
SARS-CoV-2-IN-32 is unique in its specific targeting of the SARS-CoV-2 protease, offering a different mechanism of action compared to other antiviral agents. This specificity may result in fewer side effects and improved efficacy in treating COVID-19.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential as a therapeutic agent and its role in combating viral infections.
Properties
IUPAC Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(4-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4/c1-17-23(26(33)30(28-17)20-9-5-3-6-10-20)25(19-13-15-22(16-14-19)32(35)36)24-18(2)29-31(27(24)34)21-11-7-4-8-12-21/h3-16,25,28-29H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOMNSILEPOUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(NN(C4=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367269 | |
| Record name | 1H-Pyrazol-5-ol, 4,4'-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96068-42-7 | |
| Record name | 1H-Pyrazol-5-ol, 4,4'-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that IgG antibodies may play a more significant role in long-term immunity compared to IgM antibodies, which appear for a shorter duration. []
A: SARS-CoV-2 shares a high genetic similarity with bat coronaviruses, suggesting a zoonotic origin. Notably, it has close genomic relations to bat SARS-like CoVZXC21 (89%) and human SARS-CoV (82%). []
A: PCR assays that target specific mutations may have reduced accuracy if these mutations are not unique to the targeted variant, especially across different geographical regions with varying variant prevalence. []
A: Yes, diarrhea is reported in a significant proportion of COVID-19 patients (64% in one study). Management strategies similar to those used for other acute intestinal infections, including rehydration and probiotic therapy, have proven effective. []
A: Elevated levels of TNF-α in respiratory samples have been associated with the presence of SARS-CoV-2, particularly in the early stages of infection. This suggests a potential link between local inflammatory responses and the virus. []
A: While there have been reports of autoimmune hemolytic anemia (AIHA) and immune thrombocytopenia (ITP) following both SARS-CoV-2 and non-SARS-CoV-2 vaccinations, these events are extremely rare. []
A: Studies indicate that SARS-CoV-2 can remain infectious for extended periods in certain liquids, such as milk and water, highlighting the importance of hygiene and sanitation measures to prevent transmission. []
A: Research has identified a unique pattern of mono-nucleotide repeats exclusively in the A/T region of the SARS-CoV-2 genome. Further investigation into these markers could provide insights into the virus's evolutionary trajectory and host adaptation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione](/img/structure/B3060799.png)
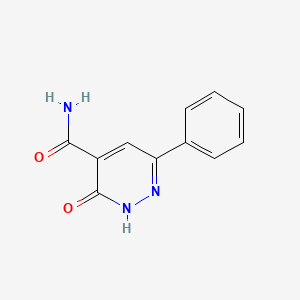
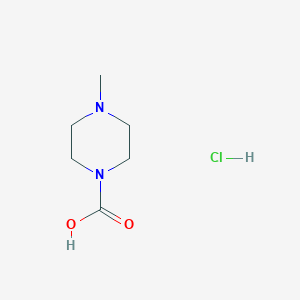
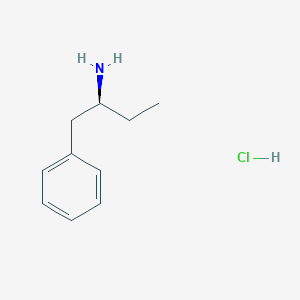
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3060803.png)
